molecular formula C14H12N4O B12210828 N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B12210828
M. Wt: 252.27 g/mol
InChI Key: MIPSZXULSPQWNJ-UHFFFAOYSA-N
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Description

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide is an organic compound belonging to the class of imidazopyrimidines These compounds are characterized by an imidazole ring fused to a pyrimidine ring

Preparation Methods

The synthesis of N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide typically involves the condensation of 2-aminopyrimidine with phenylglyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazopyrimidine core. The final step involves the acetylation of the amino group to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity .

Chemical Reactions Analysis

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied .

Comparison with Similar Compounds

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the imidazopyrimidine core with a phenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C14H12N4O/c1-10(19)16-13-12(11-6-3-2-4-7-11)17-14-15-8-5-9-18(13)14/h2-9H,1H3,(H,16,19)

InChI Key

MIPSZXULSPQWNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C2N1C=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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